molecular formula C13H18N6O B5224717 N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

カタログ番号 B5224717
分子量: 274.32 g/mol
InChIキー: NIMJDWBKIRVGSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in regulating various physiological processes, including vascular tone, platelet aggregation, and neurotransmission.

作用機序

N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine exerts its inhibitory effect on sGC by binding to the heme moiety of the enzyme, thereby preventing the binding of NO and the subsequent activation of the enzyme. This results in a decrease in the production of cyclic guanosine monophosphate (cGMP), a key second messenger in the NO signaling pathway.
Biochemical and Physiological Effects
The inhibition of sGC by N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine leads to a variety of biochemical and physiological effects, depending on the specific context in which it is used. For example, in the vascular system, N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to cause vasoconstriction and increase blood pressure by decreasing the production of cGMP. In platelets, N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibits the anti-aggregatory effects of NO, leading to increased platelet aggregation and thrombosis. In the central nervous system, N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to modulate neurotransmission and affect neuronal signaling.

実験室実験の利点と制限

One advantage of using N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in laboratory experiments is its high potency and selectivity for sGC inhibition. This allows for precise investigation of the role of sGC in various physiological processes. However, one limitation of N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is its relatively short half-life, which can make it difficult to use in certain experimental settings.

将来の方向性

There are many potential future directions for research involving N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine and sGC. One area of interest is the development of new sGC inhibitors with improved pharmacokinetic properties and selectivity. Another area of interest is the investigation of the role of sGC in various disease states, including cardiovascular disease, cancer, and neurodegenerative disorders. Additionally, there is growing interest in the use of sGC activators as potential therapeutic agents for the treatment of various diseases.

合成法

N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can be synthesized using a multi-step process involving the reaction of various starting materials, including cyclopentanone, cyclobutanone, and 5-amino-1,2,3-triazole. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

科学的研究の応用

N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been widely used in scientific research to investigate the role of sGC in various physiological and pathological conditions. For example, N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been used to study the effects of NO signaling on vascular tone and blood pressure regulation. It has also been used to investigate the role of sGC in platelet aggregation and thrombosis, as well as in the regulation of neurotransmission in the central nervous system.

特性

IUPAC Name

5-N-cyclobutyl-6-N-cyclopentyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-2-5-8(4-1)14-10-11(15-9-6-3-7-9)17-13-12(16-10)18-20-19-13/h8-9H,1-7H2,(H,14,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMJDWBKIRVGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=NON=C3N=C2NC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。